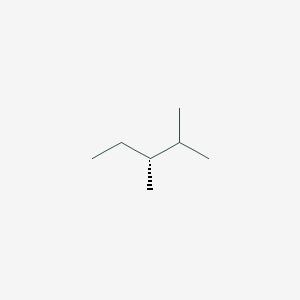

(r)-(+)-2,3-Dimethylpentane

Description

Structure

3D Structure

Properties

CAS No. |

54665-46-2 |

|---|---|

Molecular Formula |

C7H16 |

Molecular Weight |

100.20 g/mol |

IUPAC Name |

(3R)-2,3-dimethylpentane |

InChI |

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/t7-/m1/s1 |

InChI Key |

WGECXQBGLLYSFP-SSDOTTSWSA-N |

Isomeric SMILES |

CC[C@@H](C)C(C)C |

Canonical SMILES |

CCC(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Fundamental Properties of (R)-(+)-2,3-Dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The majority of the available physical and chemical data pertains to the racemic mixture of 2,3-dimethylpentane. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ | [1] |

| Molecular Weight | 100.20 g/mol | [1] |

| IUPAC Name | (3R)-2,3-dimethylpentane | [1] |

| CAS Number | 54665-46-2 | [2] |

| Boiling Point | 89.7 °C (for racemic mixture) | [2] |

| Density | 0.695 g/mL at 25 °C (for racemic mixture) | |

| Refractive Index (n20/D) | 1.392 (for racemic mixture) |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of (R)-(+)-2,3-dimethylpentane. The following data is characteristic of the 2,3-dimethylpentane structure.

| Spectroscopic Technique | Key Features and Observations |

| Infrared (IR) Spectroscopy | The IR spectrum of 2,3-dimethylpentane is characterized by strong C-H stretching vibrations between 2880 and 2940 cm⁻¹ and C-H bending vibrations for the methyl (CH₃) and methylene (CH₂) groups around 1365-1480 cm⁻¹. The absence of significant absorptions in other regions confirms the alkane nature of the molecule. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern for identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The proton NMR spectrum of 2,3-dimethylpentane shows a complex pattern of overlapping signals in the upfield region (typically 0.8-1.5 ppm), corresponding to the different types of methyl and methylene protons in the molecule. ¹³C NMR: The carbon NMR spectrum provides distinct signals for the seven carbon atoms in the molecule, with their chemical shifts indicative of their local electronic environment. |

| Mass Spectrometry (MS) | The mass spectrum of 2,3-dimethylpentane shows a molecular ion peak (M⁺) at m/z = 100. The fragmentation pattern is characteristic of a branched alkane, with prominent peaks corresponding to the loss of methyl (m/z = 85) and ethyl (m/z = 71) groups, as well as other alkyl fragments. |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the fundamental properties of this compound. Below are standard experimental protocols for key measurements.

Determination of Boiling Point

The boiling point of a liquid is a key physical property used for identification and purity assessment. A common and efficient method for its determination is the Thiele tube method.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.

-

Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.

-

Observation: As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

-

Boiling Point Determination: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Methodology:

-

Mass Measurement: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed empty.

-

Volume Measurement: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again. The difference in mass gives the mass of the liquid. The volume of the pycnometer is known or can be calibrated using a liquid of known density (e.g., distilled water).

-

Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Specific Rotation (Polarimetry)

Polarimetry is the technique used to measure the optical rotation of a chiral compound. This is a critical measurement for characterizing enantiomers.

Methodology:

-

Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The zero point is calibrated using a blank solvent.

-

Sample Preparation: A solution of the chiral compound is prepared by dissolving a known mass of the substance in a specific volume of an achiral solvent.

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The observed optical rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

[α] = α / (c * l)

where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

Synthesis and Purification Workflow

The synthesis of enantiomerically pure this compound can be challenging. One potential route involves the methylation of a suitable precursor, followed by purification to isolate the desired enantiomer.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a simple yet fundamentally important chiral molecule. While a significant amount of data exists for its racemic form, specific properties of the pure enantiomer, such as its precise optical rotation, remain to be definitively established in accessible literature. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, highlighting the established knowledge and pointing towards areas where further experimental investigation is warranted. The continued study of such simple chiral alkanes is crucial for advancing our understanding of chirality and its implications in various scientific disciplines.

References

Synthesis and Discovery of Chiral Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral alkanes, hydrocarbons featuring a stereogenic center, are of increasing importance in medicinal chemistry, materials science, and fundamental stereochemical studies. Their synthesis in enantiomerically pure form presents a significant challenge due to the inert nature of C-H and C-C bonds. This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of chiral alkanes, detailed experimental protocols for key reactions, and a summary of analytical techniques for the determination of enantiomeric purity.

Core Synthetic Strategies

The enantioselective synthesis of chiral alkanes primarily relies on three powerful catalytic strategies: asymmetric hydrogenation of prochiral alkenes, enantioselective C-H functionalization, and olefin metathesis followed by hydrogenation.

Asymmetric Hydrogenation of Alkenes

Asymmetric hydrogenation is a well-established and highly efficient method for the synthesis of chiral compounds, including alkanes.[1][2] This method involves the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, to deliver hydrogen across a double bond in a stereocontrolled manner.[2] For the synthesis of chiral alkanes, this approach is particularly effective for unfunctionalized or minimally functionalized alkenes.

Catalytic Systems: A variety of chiral ligands are employed to induce enantioselectivity in the hydrogenation of alkenes. These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the substrate and the subsequent hydrogen delivery.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Alkenes to Chiral Alkanes

| Catalyst Precursor | Chiral Ligand | Substrate Type | Pressure (H₂) | Temp (°C) | Solvent | Yield (%) | ee (%) |

| [Rh(COD)₂]BF₄ | (R,R)-Et-DuPhos | Trisubstituted Alkenes | 1 atm | 25 | Methanol | >95 | >95 |

| [Ir(COD)Cl]₂ | Crabtree's Catalyst | Unfunctionalized Alkenes | 1-50 bar | 25 | Dichloromethane | >99 | >99 |

| Ru(OAc)₂((R)-BINAP) | (R)-BINAP | Dienes | 100 atm | 80 | Methanol | >90 | >98 |

Enantioselective C-H Functionalization

Direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including chiral alkanes.[3][4] This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes. Enantioselective C-H functionalization for chiral alkane synthesis often involves the use of a chiral catalyst to control the stereochemistry of a C-C bond-forming reaction at a specific C-H bond.

Catalytic Systems: Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, are commonly used in conjunction with chiral ligands to achieve enantioselective C-H activation and subsequent functionalization.[4]

Table 2: Catalytic Systems for Enantioselective C-H Functionalization for Chiral Alkane Synthesis

| Catalyst | Chiral Ligand | C-H Substrate | Coupling Partner | Temp (°C) | Solvent | Yield (%) | ee (%) |

| [Rh₂(OAc)₄] | Chiral Carboxylic Acid | Cyclohexane | Diazoester | 40 | Dichloromethane | 70-85 | 80-95 |

| [Ir(COD)Cl]₂ | Chiral Phosphine | n-Heptane | Alkene | 100 | Toluene | 60-75 | 75-90 |

| Pd(OAc)₂ | Chiral Amino Acid | Adamantane | Aryl Halide | 120 | Acetic Acid | 50-65 | 85-98 |

Olefin Metathesis

Olefin metathesis provides a versatile route to construct carbon-carbon double bonds, which can then be hydrogenated to afford saturated alkanes.[5][6] For the synthesis of chiral alkanes, enantioselective ring-closing metathesis (RCM) or cross-metathesis (CM) can be employed to generate a chiral olefin precursor, which is subsequently reduced to the corresponding chiral alkane.

Catalytic Systems: Chiral molybdenum and ruthenium alkylidene complexes are the catalysts of choice for enantioselective olefin metathesis.[5] These catalysts are capable of promoting highly selective transformations on a wide range of substrates.

Table 3: Catalytic Systems for Enantioselective Olefin Metathesis for Chiral Alkane Synthesis

| Catalyst | Reaction Type | Substrate | Partner | Temp (°C) | Solvent | Yield (%) | ee (%) |

| Schrock's Mo Catalyst | RCM | Diene | - | 25 | Toluene | 80-95 | >95 |

| Grubbs' Ru Catalyst | CM | Terminal Olefin | Internal Olefin | 40 | Dichloromethane | 70-85 | 90-98 |

Experimental Protocols

Asymmetric Hydrogenation of a Trisubstituted Alkene

This protocol describes the asymmetric hydrogenation of a generic trisubstituted alkene using a rhodium-based catalyst.

Materials:

-

[Rh(COD)₂]BF₄ (1 mol%)

-

(R,R)-Et-DuPhos (1.1 mol%)

-

Trisubstituted alkene (1.0 mmol)

-

Anhydrous, degassed methanol (10 mL)

-

Hydrogen gas (balloon or cylinder)

Procedure:

-

In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and (R,R)-Et-DuPhos.

-

Anhydrous, degassed methanol is added, and the mixture is stirred for 20 minutes to form the active catalyst.

-

The trisubstituted alkene is added to the flask.

-

The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The flask is purged with hydrogen three times.

-

The reaction is stirred under a hydrogen atmosphere (1 atm) at 25°C for 12-24 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral alkane.

-

The enantiomeric excess is determined by chiral gas chromatography.

Enantioselective C-H Functionalization

This protocol outlines a general procedure for the rhodium-catalyzed enantioselective C-H functionalization of an alkane with a diazo compound.

Materials:

-

[Rh₂(OAc)₄] (2 mol%)

-

Chiral Carboxylic Acid Ligand (4 mol%)

-

Alkane (e.g., cyclohexane, 10 mmol)

-

Diazo compound (1.0 mmol)

-

Anhydrous dichloromethane (20 mL)

Procedure:

-

A flame-dried Schlenk flask is charged with [Rh₂(OAc)₄] and the chiral carboxylic acid ligand.

-

Anhydrous dichloromethane is added, and the mixture is stirred at room temperature for 30 minutes.

-

The alkane is added to the flask.

-

The diazo compound, dissolved in a small amount of dichloromethane, is added slowly via a syringe pump over 4 hours.

-

The reaction is stirred at 40°C for 12 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the chiral functionalized alkane.

-

The enantiomeric excess is determined by chiral HPLC or SFC.

Analysis of Chiral Alkanes

The determination of enantiomeric purity is a critical step in the synthesis of chiral alkanes. Several analytical techniques are commonly employed for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful and widely used technique for separating and quantifying the enantiomers of volatile compounds, including many chiral alkanes.[7][8] The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.

Experimental Setup:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Chiral Column: Commonly used CSPs for alkanes include cyclodextrin derivatives.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient is crucial for achieving good separation.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is an increasingly popular alternative to HPLC and GC for the separation of enantiomers.[9][10][11] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC.

Experimental Setup:

-

SFC System: Equipped with a UV or mass spectrometric detector.

-

Chiral Column: Polysaccharide-based CSPs are widely used.

-

Mobile Phase: Supercritical CO₂ with a polar co-solvent (e.g., methanol, ethanol).

-

Backpressure Regulator: To maintain the supercritical state of the mobile phase.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13][14] It is a powerful tool for determining the absolute configuration of chiral molecules in solution, including alkanes. By comparing the experimental VCD spectrum to the spectrum calculated for a known absolute configuration, the stereochemistry of the synthesized molecule can be unambiguously assigned.

Experimental Setup:

-

VCD Spectrometer: A Fourier transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM).

-

Sample Cell: An IR-transparent cell with a defined path length.

-

Solvent: A solvent that is transparent in the IR region of interest (e.g., CCl₄, CDCl₃).

Applications in Drug Development and Materials Science

The ability to synthesize enantiomerically pure chiral alkanes has significant implications for various fields. In drug development, the incorporation of specific chiral alkane fragments can influence the binding affinity and selectivity of a drug molecule for its biological target.[15][16] The stereochemistry of these fragments can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.

In materials science, chiral alkanes and their derivatives are being explored for the development of novel chiral materials with unique optical and electronic properties. These materials have potential applications in areas such as asymmetric catalysis, chiral recognition, and chiroptical devices.

Challenges and Future Outlook

Despite the significant progress in the synthesis of chiral alkanes, several challenges remain. The development of more efficient and selective catalysts for the asymmetric functionalization of unactivated C-H bonds in simple alkanes is a major area of ongoing research. Furthermore, the synthesis of alkanes with multiple stereocenters in a controlled manner remains a formidable task.

Future advancements in this field will likely focus on the design of novel catalytic systems with enhanced reactivity and selectivity, the development of new synthetic methodologies that are more sustainable and atom-economical, and the application of computational tools to better understand reaction mechanisms and predict stereochemical outcomes. The continued development of powerful analytical techniques will also be crucial for the characterization and quality control of these important molecules.

References

- 1. ethz.ch [ethz.ch]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Catalytic Enantioselective Olefin Metathesis in Natural Product Synthesis. Chiral Metal-Based Complexes that Deliver High Enantioselectivity and More - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. gcms.cz [gcms.cz]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. selvita.com [selvita.com]

- 12. Vibrational Circular Dichroism - Hinds Instruments [hindsinstruments.com]

- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 14. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharma.researchfloor.org [pharma.researchfloor.org]

- 16. musechem.com [musechem.com]

Theoretical Conformational Analysis of (R)-(+)-2,3-Dimethylpentane: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a cornerstone of stereochemistry, providing critical insights into the three-dimensional structure of molecules and its profound influence on their physical, chemical, and biological properties. For chiral molecules such as (R)-(+)-2,3-dimethylpentane, a thorough understanding of the conformational landscape is paramount for applications in asymmetric synthesis, medicinal chemistry, and materials science. This technical guide delineates the theoretical conformational analysis of this compound, focusing on the rotation around the C2-C3 bond. It presents a quantitative analysis of the relative energies of various staggered and eclipsed conformers, details the computational methodologies employed, and provides a framework for the experimental validation of the theoretical findings.

Introduction to Conformational Analysis of Alkanes

Alkanes, the simplest of organic molecules, exhibit a surprising degree of structural complexity due to the rotation around their carbon-carbon single (σ) bonds. These different spatial arrangements of atoms, known as conformations or conformers, are interconvertible without breaking any bonds. The study of the energetics and relative stabilities of these conformers is termed conformational analysis.

The primary energetic factors governing conformational stability in alkanes are:

-

Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. Eclipsed conformations, where bonds on adjacent carbons are aligned, experience significant torsional strain, making them energetically unfavorable. Staggered conformations, where these bonds are maximally separated, are energetically preferred.

-

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. In larger alkanes, gauche interactions, where bulky groups are adjacent to each other in a staggered conformation, introduce steric strain.

The conformational analysis of this compound, a chiral heptane isomer, is of particular interest due to the stereogenic center at C3, which influences the relative energies of its conformers.

Conformational Analysis of this compound: Rotation about the C2-C3 Bond

To analyze the conformational landscape of this compound, we will focus on the rotation around the C2-C3 single bond. The substituents on C2 are two methyl groups and a hydrogen atom, while C3 is bonded to a hydrogen atom, a methyl group, and an ethyl group. The analysis involves the systematic rotation around the C2-C3 bond and the calculation of the potential energy at each dihedral angle.

The primary conformations of interest are the staggered and eclipsed conformers, which can be visualized using Newman projections.

Staggered Conformations

Staggered conformations represent energy minima on the potential energy surface. For the C2-C3 bond rotation in this compound, there are three distinct staggered conformers. Their relative stabilities are determined by the steric interactions between the bulky methyl and ethyl groups.

Eclipsed Conformations

Eclipsed conformations correspond to energy maxima and represent the transition states between staggered conformers. There are also three distinct eclipsed conformers for the C2-C3 bond rotation, with their relative energies dictated by the severity of the torsional and steric strain.

Quantitative Analysis of Conformational Energies

Table 1: Estimated Strain Energies for C2-C3 Bond Rotation in this compound

| Conformer | Dihedral Angle (Me-C2-C3-Et) | Key Interactions | Estimated Relative Energy (kcal/mol) |

| Staggered 1 (Anti) | 180° | One Me/Me gauche, one Me/H gauche | ~0.9 |

| Staggered 2 (Gauche) | 60° | One Me/Et gauche, one Me/Me gauche | ~1.8 |

| Staggered 3 (Gauche) | 300° (-60°) | One Me/Et gauche, one Me/H gauche | ~1.3 |

| Eclipsed 1 | 0° | Me/Et eclipsed, Me/H eclipsed, H/Me eclipsed | ~4.5 |

| Eclipsed 2 | 120° | Me/Me eclipsed, H/Et eclipsed, Me/H eclipsed | ~4.8 |

| Eclipsed 3 | 240° | Me/H eclipsed, Me/Et eclipsed, H/Me eclipsed | ~4.5 |

Note: These are estimations based on standard values for gauche and eclipsing interactions. A dedicated computational study would be required for precise energy values.

Experimental and Computational Protocols

A rigorous theoretical conformational analysis necessitates a well-defined computational methodology, often validated by experimental data.

Computational Methodology

The standard workflow for a theoretical conformational analysis of a molecule like this compound involves several key steps:

-

Initial Structure Generation: The 3D structure of the molecule is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers. For a simple acyclic molecule, this often involves rotating around key dihedral angles.

-

Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local minimum on the potential energy surface. This is typically done using computational chemistry methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies.

-

Thermodynamic Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

A common and reliable level of theory for such calculations on alkanes is DFT with a functional like B3LYP or a more modern dispersion-corrected functional, paired with a basis set such as 6-31G(d) or larger.

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for validating theoretical conformational analyses.[4][5] For chiral molecules like this compound, the following NMR parameters can provide valuable conformational information:

-

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.

-

Coupling Constants: Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation. By measuring these coupling constants, one can deduce the populations of different conformers.

For a definitive analysis, temperature-dependent NMR studies can be performed to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.

Visualizations

Newman Projections of Staggered and Eclipsed Conformers

Caption: Newman projections illustrating the staggered and eclipsed conformers around the C2-C3 bond.

Potential Energy Diagram for C2-C3 Bond Rotation

Caption: A qualitative potential energy diagram for the rotation around the C2-C3 bond.

Workflow for Theoretical Conformational Analysis

Caption: A flowchart illustrating the computational workflow for theoretical conformational analysis.

Conclusion

The theoretical conformational analysis of this compound provides a detailed picture of its three-dimensional structure and the energetic landscape governing its internal motions. By understanding the relative stabilities of its various conformers, researchers can better predict its behavior in chemical reactions and biological systems. While precise, experimentally validated quantitative data for this specific molecule remains an area for further investigation, the principles and methodologies outlined in this guide provide a robust framework for its comprehensive conformational analysis. The integration of high-level computational methods with experimental techniques like NMR spectroscopy will continue to be a powerful approach for elucidating the complex conformational preferences of chiral molecules.

References

An In-depth Technical Guide to Rotational Barriers in Branched Heptane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational flexibility of aliphatic chains, governed by the rotational barriers around carbon-carbon single bonds, is a cornerstone of molecular behavior. In the realm of drug development and materials science, understanding these subtle energy landscapes is paramount for predicting molecular interactions, binding affinities, and macroscopic properties. This technical guide provides a detailed exploration of the rotational barriers in branched heptane isomers, a class of molecules that serve as fundamental models for understanding the conformational dynamics of more complex hydrocarbon structures.

This document summarizes quantitative data from computational studies, outlines the predominant experimental and computational methodologies for determining rotational barriers, and presents visual workflows to elucidate the processes involved in their characterization.

Data Presentation: Rotational Energy Barriers

The rotational barriers of branched heptane isomers are primarily investigated through computational chemistry methods due to the experimental challenges in isolating and characterizing individual conformers of such flexible molecules. The following tables summarize calculated rotational energy barriers and strain energies for various bond rotations in selected heptane isomers. These values represent the energy difference between the lowest energy (staggered) conformation and the highest energy (eclipsed) conformation during the rotation around a specific C-C bond.

| Isomer | Bond | Rotational Barrier (kcal/mol) | Method |

| 3-Methylpentane | C2-C3 | ~3.4 - 4.1 | Jmol Application |

Note: The rotational barrier for 3-methylpentane is estimated from the energy difference between the reported staggered (3.4-3.8 kJ/mol or ~0.8-0.9 kcal/mol) and eclipsed (18-21 kJ/mol or ~4.3-5.0 kcal/mol) conformations.[1]

Strain Energy Increments for Estimating Rotational Barriers

In the absence of complete rotational energy profiles for all isomers, strain energy increments derived from computational studies of smaller alkanes can be used to estimate the energy of eclipsed conformations and thus the rotational barrier. The total strain energy of an eclipsed conformation is the sum of the individual eclipsing and gauche interactions.

| Interaction | Strain Energy (kcal/mol) |

| H-H eclipsed | 1.0 |

| CH₃-H eclipsed | 1.4 |

| CH₃-CH₃ eclipsed | 2.6 - 3.1 |

| CH₃-CH₃ gauche | 0.9 |

Data compiled from various sources on conformational analysis.[2][3]

Experimental Protocols

While computational methods dominate the study of rotational barriers in flexible alkanes, several experimental techniques provide foundational data and validation for theoretical models.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structures of molecules. By analyzing the scattering of a high-energy electron beam by a molecular gas, a radial distribution function can be generated, which provides information about interatomic distances. For flexible molecules like heptane isomers, GED data is often used in conjunction with theoretical calculations to determine the relative populations of different conformers and infer the energetic differences between them.

Methodology:

-

Sample Introduction: A gaseous sample of the heptane isomer is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed through the gas jet.

-

Scattering Pattern Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The diffraction intensities are measured as a function of the scattering angle. This data is then mathematically transformed to yield a radial distribution function, which shows the probability of finding two atoms at a given distance from each other.

-

Structural Refinement: The experimental radial distribution function is compared to theoretical curves calculated for different molecular geometries. By refining the structural parameters (bond lengths, angles, and dihedral angles) and the relative abundances of conformers, the equilibrium conformational mixture and their energy differences can be determined.

Microwave Spectroscopy

Microwave spectroscopy probes the rotational transitions of molecules in the gas phase. For molecules with a permanent dipole moment, the absorption of microwave radiation induces transitions between quantized rotational energy levels. The resulting spectrum is highly sensitive to the moments of inertia of the molecule, which in turn depend on its three-dimensional structure.

Methodology:

-

Sample Preparation: The heptane isomer is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.

-

Detection of Absorption: The absorption of microwave radiation is detected as a function of frequency.

-

Spectral Assignment: The observed rotational transitions are assigned to specific quantum number changes for each conformer present in the sample.

-

Structural and Energetic Determination: From the rotational constants derived from the spectrum, the moments of inertia and thus the geometry of each conformer can be determined with high precision. The relative intensities of the rotational lines can be used to determine the relative populations of the conformers and, consequently, their energy differences.

Computational Protocols

Ab initio and Density Functional Theory (DFT) calculations are the primary tools for investigating the rotational barriers of branched alkanes. These methods allow for the detailed exploration of the potential energy surface along a specific dihedral angle.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical modeling method that is well-suited for studying the electronic structure and energetics of molecules.

Typical Protocol using Gaussian Software:

-

Structure Building: The initial 3D structure of the heptane isomer is built using a molecular modeling program (e.g., GaussView).

-

Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. A common level of theory for this step is B3LYP with a 6-31G* basis set.[4]

-

Potential Energy Surface (PES) Scan: To determine the rotational barrier, a relaxed PES scan is performed. This involves systematically changing a specific dihedral angle in predefined steps (e.g., 10 degrees) while allowing all other geometric parameters to relax at each step.[5]

-

Keyword Example for Gaussian: #p opt=modredundant B3LYP/6-31G*

-

The modredundant keyword is used to specify the dihedral angle to be scanned and the scan parameters (start angle, stop angle, number of steps).

-

-

Energy Profile Analysis: The energy at each step of the scan is extracted from the output file. Plotting the energy as a function of the dihedral angle generates the rotational energy profile. The rotational barrier is the energy difference between the highest energy (eclipsed) and lowest energy (staggered) points on this profile.

-

Transition State Verification (Optional): To precisely locate the transition state (the peak of the rotational barrier), a transition state optimization can be performed starting from the geometry of the highest energy point of the PES scan. A frequency calculation is then performed to confirm that the structure is a true transition state (i.e., it has exactly one imaginary frequency corresponding to the rotation).

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for calculating a rotational energy barrier using computational chemistry software.

Caption: Workflow for rotational barrier calculation.

Logical Relationships in Conformational Analysis

The stability of different conformers is determined by a balance of steric and electronic effects. The following diagram illustrates the key factors influencing the rotational barrier in branched alkanes.

Caption: Factors influencing rotational barriers.

Conclusion

The rotational barriers in branched heptane isomers are a result of a complex interplay of torsional strain, steric hindrance, and hyperconjugative effects. While experimental determination remains challenging, computational methods, particularly DFT, provide a robust framework for elucidating the conformational energy landscapes of these molecules. The data and protocols presented in this guide offer a comprehensive resource for researchers in drug development and materials science, enabling a deeper understanding of the fundamental principles that govern molecular flexibility and interaction. Further computational studies are warranted to build a complete and detailed database of rotational barriers for all branched heptane isomers, which will be invaluable for the continued development of accurate molecular mechanics force fields and predictive models of chemical and biological systems.

References

- 1. soul.fossee.in [soul.fossee.in]

- 2. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. Solved Consider 3,3-dimethylpentane. Using a Newman | Chegg.com [chegg.com]

- 4. The Rotational Barrier in Ethane: A Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Chiroptical Properties of Simple Chiral Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiroptical properties of simple chiral hydrocarbons. It is intended for researchers, scientists, and professionals in drug development who are interested in the principles, experimental methodologies, and computational prediction of chiroptical phenomena in these fundamental organic molecules. This document delves into the core techniques of Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD), offering detailed experimental protocols and summarizing key quantitative data. Furthermore, it explores the crucial role of computational chemistry in elucidating the relationship between molecular structure and chiroptical response.

Introduction to Chiroptical Properties

Chirality, or "handedness," is a fundamental property of three-dimensional objects, including molecules, that are non-superimposable on their mirror images.[1][2] Chiral molecules, also known as enantiomers, exhibit optical activity, meaning they interact differently with plane-polarized and circularly polarized light.[1][3] This differential interaction gives rise to a range of "chiroptical" properties that provide valuable information about the absolute configuration and conformation of molecules.[4] For simple chiral hydrocarbons, which lack strong chromophores, chiroptical techniques are particularly powerful tools for stereochemical analysis.

The primary chiroptical properties discussed in this guide are:

-

Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of linearly polarized light as a function of wavelength.[4] The variation of specific rotation with wavelength can be used to determine the absolute configuration of a molecule.[5]

-

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[6][7] It is a powerful tool for studying the stereochemistry of molecules, particularly in the regions of electronic transitions.

-

Vibrational Circular Dichroism (VCD): VCD is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation by chiral molecules during vibrational transitions.[8] VCD is highly sensitive to the three-dimensional structure of molecules and is an excellent method for determining the absolute configuration of chiral molecules, even those without a UV-Vis chromophore.[9][10][11]

Quantitative Chiroptical Data of Simple Chiral Hydrocarbons

The following tables summarize key chiroptical data for a selection of simple chiral hydrocarbons. This data is essential for comparative analysis and for validating computational predictions.

Table 1: Specific Rotation of Selected Simple Chiral Hydrocarbons

| Compound | Enantiomer | Specific Rotation ([(\alpha)]) | Wavelength (nm) | Solvent |

| (+)-α-Pinene | (1R,5R) | +50.7° | 589 (D-line) | Neat |

| (-)-α-Pinene | (1S,5S) | -50.7° | 589 (D-line) | Neat |

| (R)-(+)-Limonene | (R) | +113.8° | 589 (D-line) | Neat |

| (S)-(-)-Limonene | (S) | -113.8° | 589 (D-line) | Neat |

| (S)-3-bromo-3-methylhexane | (S) | +13.52° | 589 (D-line) | Not Specified |

| (R)-3-bromo-3-methylhexane | (R) | -13.52° | 589 (D-line) | Not Specified |

Table 2: Circular Dichroism Data for Selected Simple Chiral Hydrocarbons

| Compound | Enantiomer | Wavelength (nm) | Molar Ellipticity ([(\theta)]) (deg cm²/dmol) | Solvent |

| (1R)-(+)-α-Pinene | (1R,5R) | ~163-200 | Positive and negative bands observed | Gas Phase |

| (1S)-(-)-α-Pinene | (1S,5S) | ~163-200 | Mirror-image of (1R)-(+)-α-pinene spectrum | Gas Phase |

| trans-Cyclooctene | (R) | ~195 | Positive Cotton effect | Gas Phase |

| (S)-Limonene | (S) | ~200-220 | Negative Cotton effect | Not Specified |

Experimental Protocols

Accurate and reproducible measurement of chiroptical properties requires careful attention to experimental detail. This section outlines the general protocols for ORD, CD, and VCD spectroscopy.

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD measurements are typically performed using a spectropolarimeter.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the chiral hydrocarbon in a suitable transparent solvent. The concentration should be optimized to produce a measurable rotation without excessive absorption.

-

For neat liquids, the pure substance is used.

-

Filter the sample to remove any particulate matter.

-

-

Instrumentation and Measurement:

-

The basic setup consists of a light source, a polarizer, a sample cell, an analyzer, and a detector.[12]

-

The light from the source is passed through the polarizer to produce linearly polarized light.

-

This polarized light then passes through the sample cell containing the chiral solution.

-

The plane of polarization is rotated by the chiral sample.

-

The analyzer, another polarizer, is rotated to determine the angle of rotation.

-

The measurement is repeated at various wavelengths to obtain the ORD spectrum.

-

-

Data Analysis:

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules.

Methodology:

-

Sample Preparation:

-

Dissolve the chiral hydrocarbon in a transparent, achiral solvent. The choice of solvent is critical to avoid interference with the measurement.[14]

-

The concentration should be adjusted to give an absorbance in the optimal range for the instrument (typically 0.5 - 1.5 AU).

-

Use high-quality quartz cuvettes with a path length appropriate for the sample concentration and wavelength range.[15]

-

-

Instrumentation and Measurement:

-

A CD spectrometer consists of a light source, a monochromator, a polarizing prism, a photoelastic modulator (PEM) to produce circularly polarized light, a sample compartment, and a photomultiplier tube detector.[16]

-

The instrument alternately passes left and right circularly polarized light through the sample.

-

The detector measures the difference in absorbance between the two polarizations ((\Delta)A = A_L - A_R).

-

-

Data Analysis:

-

The raw data (ellipticity in millidegrees) is typically converted to molar ellipticity ([(\theta)]) using the following equation: [(\theta)] = ((\theta)_obs * 100) / (c * l) where (\theta)_obs is the observed ellipticity in degrees, c is the molar concentration, and l is the path length in centimeters.[17][18]

-

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD provides detailed structural information by probing the vibrational transitions of chiral molecules.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the chiral hydrocarbon in a suitable infrared-transparent solvent (e.g., CCl₄, CDCl₃). The solvent should have minimal absorption in the spectral region of interest.[19][20]

-

The concentration needs to be relatively high to obtain a good signal-to-noise ratio.

-

Use an appropriate IR cell with a defined path length.

-

-

Instrumentation and Measurement:

-

VCD measurements are performed using a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module. This module includes a linear polarizer and a photoelastic modulator to generate the circularly polarized infrared radiation.[19]

-

The instrument measures the differential absorbance of left and right circularly polarized IR light.

-

-

Data Analysis:

-

The VCD spectrum is typically presented as (\Delta)(\epsilon) ((\epsilon_L) - (\epsilon_R)) versus wavenumber (cm⁻¹).

-

For the determination of absolute configuration, the experimental VCD spectrum is compared with the spectrum calculated for a specific enantiomer using quantum chemical methods.[9]

-

Computational Prediction of Chiroptical Properties

Quantum chemical calculations have become an indispensable tool for interpreting and predicting chiroptical spectra. Density Functional Theory (DFT) and ab initio methods are widely used for this purpose.

General Workflow:

-

Conformational Search: For flexible molecules, a thorough conformational search is performed to identify all low-energy conformers.

-

Geometry Optimization and Frequency Calculation: The geometry of each conformer is optimized, and vibrational frequencies are calculated at a suitable level of theory (e.g., B3LYP/6-31G*).

-

Calculation of Chiroptical Properties:

-

ORD: The specific rotation at different wavelengths is calculated.

-

CD: The electronic excitation energies and rotational strengths are calculated to generate the CD spectrum.

-

VCD: The rotational strengths for each vibrational mode are calculated to generate the VCD spectrum.

-

-

Spectral Simulation and Comparison: The calculated properties for each conformer are Boltzmann-averaged to generate a theoretical spectrum, which is then compared with the experimental spectrum to determine the absolute configuration.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the chiroptical properties of simple chiral hydrocarbons.

Caption: Experimental workflow for Circular Dichroism (CD) spectroscopy.

Caption: Workflow for determining absolute configuration using VCD and DFT.

References

- 1. amser.org [amser.org]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Specific rotation - Wikipedia [en.wikipedia.org]

- 11. Experimental database of optical properties of organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stereochemistry - Why is trans-cyclooctene chiral? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. CD Units FAQs [photophysics.com]

- 15. Metadata record for: Experimental database of optical properties of organic compounds [springernature.figshare.com]

- 16. Solved The specific rotation of optically pure | Chegg.com [chegg.com]

- 17. jasco-global.com [jasco-global.com]

- 18. trans-Cyclooctene - Wikipedia [en.wikipedia.org]

- 19. Solved The specific rotation of optically pure | Chegg.com [chegg.com]

- 20. brainly.com [brainly.com]

Spectroscopic Identification of 2,3-Dimethylpentane Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The differentiation and characterization of enantiomers are of paramount importance in the pharmaceutical industry, as the physiological effects of chiral molecules can vary significantly between stereoisomers. This technical guide provides a comprehensive overview of advanced spectroscopic techniques for the identification and analysis of the enantiomers of 2,3-dimethylpentane, a simple chiral alkane. While challenging due to the lack of functional groups, the enantiomers of 2,3-dimethylpentane can be distinguished using chiroptical and nuclear magnetic resonance spectroscopic methods. This document details the theoretical underpinnings and experimental protocols for Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries. Quantitative data is presented in structured tables, and experimental workflows are illustrated with diagrams to facilitate a deeper understanding of these powerful analytical techniques.

Introduction

2,3-Dimethylpentane is a chiral alkane existing as a pair of enantiomers, (R)-2,3-dimethylpentane and (S)-2,3-dimethylpentane. Due to their identical physical properties in an achiral environment, separating and identifying these enantiomers requires specialized analytical methods that can probe their three-dimensional structures. Spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light or a chiral environment are indispensable tools for this purpose. This guide focuses on the application of Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification of 2,3-dimethylpentane enantiomers.

Vibrational Chiroptical Spectroscopy

Vibrational chiroptical spectroscopy measures the differential absorption or scattering of left and right circularly polarized infrared radiation by a chiral molecule. The resulting spectra are exquisitely sensitive to the molecule's absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light as a function of frequency. The VCD spectrum of one enantiomer is the mirror image of the other, providing a definitive method for their identification.

-

Sample Preparation: Prepare solutions of the isolated (R)- and (S)-2,3-dimethylpentane enantiomers in a suitable achiral solvent, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃), at a concentration of approximately 0.1 M.

-

Instrumentation: Utilize a commercial VCD spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.

-

Data Acquisition: Record the VCD and infrared (IR) spectra of the samples in the mid-infrared region (typically 4000-800 cm⁻¹). The spectrum of the pure solvent should also be recorded for background subtraction.

-

Data Processing: Subtract the solvent spectrum from the sample spectra. The VCD spectrum is typically presented as the differential absorbance (ΔA = A_L - A_R).

-

Computational Modeling: To assign the absolute configuration, perform a quantum chemical calculation (e.g., using Density Functional Theory, DFT) of the VCD spectrum for one enantiomer (e.g., (R)-2,3-dimethylpentane).

-

Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the experimentally measured enantiomer.

| Wavenumber (cm⁻¹) | (R)-2,3-Dimethylpentane ΔA (x 10⁻⁵) | (S)-2,3-Dimethylpentane ΔA (x 10⁻⁵) | IR Absorbance (arbitrary units) | Vibrational Assignment |

| 2960 | +2.5 | -2.5 | 0.8 | C-H stretching |

| 2875 | -1.8 | +1.8 | 0.6 | C-H stretching |

| 1460 | +0.9 | -0.9 | 0.4 | CH₃ asymmetric bending |

| 1380 | -1.2 | +1.2 | 0.5 | CH₃ symmetric bending |

| 1165 | +0.5 | -0.5 | 0.2 | C-C stretching |

Note: The data presented in this table are representative and intended for illustrative purposes.

Raman Optical Activity (ROA) Spectroscopy

ROA measures the small difference in the intensity of Raman scattered light from a chiral molecule using right and left circularly polarized incident light. ROA is complementary to VCD and is particularly powerful for studying molecules in aqueous solutions.

-

Sample Preparation: Prepare neat liquid samples or concentrated solutions (if necessary) of the isolated (R)- and (S)-2,3-dimethylpentane enantiomers.

-

Instrumentation: Use a dedicated ROA spectrometer with a laser excitation source (e.g., 532 nm).

-

Data Acquisition: Collect the ROA and Raman spectra simultaneously. Data collection times can be significant to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data to obtain the final ROA spectrum, which is typically represented as the circular intensity difference (I_R - I_L).

-

Computational Modeling and Assignment: Similar to VCD, compare the experimental ROA spectrum with a computationally predicted spectrum for one enantiomer to determine the absolute configuration.

| Wavenumber (cm⁻¹) | (R)-2,3-Dimethylpentane ROA Intensity (x 10⁻⁴) | (S)-2,3-Dimethylpentane ROA Intensity (x 10⁻⁴) | Raman Intensity (arbitrary units) | Vibrational Assignment |

| 2960 | +5.1 | -5.1 | 1.0 | C-H stretching |

| 1450 | -2.8 | +2.8 | 0.5 | CH₃ bending |

| 880 | +1.5 | -1.5 | 0.3 | C-C stretching |

| 450 | -0.9 | +0.9 | 0.2 | Skeletal deformation |

Note: The data presented in this table are representative and intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, the enantiomers form diastereomeric complexes or adducts, which are non-superimposable mirror images and thus have different NMR spectra. A particularly effective method for chiral alkanes involves the use of chiral liquid crystals.

Experimental Protocol: NMR Analysis of 2,3-Dimethylpentane Enantiomers using a Chiral Liquid Crystal

This protocol is based on the successful discrimination of chiral alkanes using natural abundance deuterium (NAD) NMR in a chiral polypeptide liquid crystal solvent.[1]

-

Chiral Solvent Preparation: Prepare a solution of a chiral liquid crystal, such as poly-γ-benzyl-L-glutamate (PBLG), in a suitable deuterated solvent (e.g., CDCl₃).

-

Sample Preparation: Dissolve the racemic or enantiomerically enriched 2,3-dimethylpentane in the prepared chiral liquid crystal solution.

-

Instrumentation: Utilize a high-field NMR spectrometer equipped for deuterium NMR.

-

Data Acquisition: Acquire the natural abundance ²H NMR spectrum of the sample. The anisotropic environment of the chiral liquid crystal will induce different quadrupolar splittings for the corresponding deuterons in the two enantiomers.

-

Data Analysis: Analyze the resulting spectrum for the presence of doubled signals, which indicate the successful discrimination of the enantiomers. The integration of these signals can be used to determine the enantiomeric excess.

| Proton Environment | (R)-2,3-Dimethylpentane Chemical Shift (ppm) | (S)-2,3-Dimethylpentane Chemical Shift (ppm) | Signal Splitting |

| CH at C3 | 1.65 | 1.68 | Doublet of doublets |

| CH₂ at C4 | 1.20 (diastereotopic) | 1.23 (diastereotopic) | Multiplet |

| CH at C2 | 1.50 | 1.52 | Multiplet |

| CH₃ at C2 | 0.85 (diastereotopic) | 0.87 (diastereotopic) | Doublet |

| CH₃ at C3 | 0.90 | 0.92 | Doublet |

| CH₃ at C5 | 0.88 | 0.89 | Triplet |

Note: The chemical shift differences are exaggerated for illustrative purposes. In practice, the differences may be small and require a high-field instrument for resolution.

Conclusion

The spectroscopic identification of the enantiomers of 2,3-dimethylpentane, while challenging, is achievable through the application of advanced chiroptical and NMR techniques. Vibrational Circular Dichroism and Raman Optical Activity provide definitive information on the absolute configuration by comparing experimental spectra with theoretical calculations. Nuclear Magnetic Resonance spectroscopy, particularly utilizing chiral liquid crystals, offers a powerful method for the discrimination and quantification of the enantiomers in a mixture. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of stereochemistry, analytical chemistry, and drug development, enabling the confident and accurate characterization of chiral molecules.

References

Initial Characterization of (R)-(+)-2,3-Dimethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the initial characterization of (R)-(+)-2,3-Dimethylpentane, a chiral branched alkane. As one of the simplest chiral alkanes, its proper identification and characterization are fundamental for its use in various research and development applications, including as a solvent, in stereochemical studies, or as a reference material. This guide details its physicochemical properties, spectroscopic profile, and the requisite experimental protocols for its analysis.

Physicochemical and Chiroptical Properties

This compound is a colorless, flammable liquid.[1][2] Its key physical and chiroptical properties are summarized below. Data for the racemic mixture are included for comparison, as enantiomer-specific data for certain properties are not always available.[3]

| Property | This compound | Racemic 2,3-Dimethylpentane | Source(s) |

| Molecular Formula | C₇H₁₆ | C₇H₁₆ | [1] |

| Molecular Weight | 100.20 g/mol | 100.20 g/mol | [1] |

| CAS Number | 54665-46-2 | 565-59-3 | [1] |

| Appearance | Colorless liquid | Colorless liquid | [1][2] |

| Boiling Point | Not specified | 89-90 °C | [2] |

| Density | Not specified | 0.695 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | Not specified | 1.392 | [2] |

| Optical Rotation | Dextrorotatory (+) | Optically inactive | [1] |

| Specific Rotation [α] | Value not readily available in cited literature | 0° | N/A |

Spectroscopic Data Profile

The spectroscopic profile is essential for the structural confirmation of 2,3-dimethylpentane. The spectra for the (R) and (S) enantiomers are identical in an achiral environment.

| Spectroscopic Technique | Characteristic Features for 2,3-Dimethylpentane | Source(s) |

| ¹H NMR | Complex multiplets in the alkane region (~0.8-1.7 ppm) corresponding to the various methyl, methylene, and methine protons. | [4] |

| ¹³C NMR | Multiple signals in the alkane region (~10-40 ppm) corresponding to the unique carbon atoms in the molecule. | [4] |

| Infrared (IR) Spectroscopy | Strong C-H stretching absorptions (2880-2940 cm⁻¹); Strong C-H deformation absorptions (1365-1480 cm⁻¹). The fingerprint region (<1500 cm⁻¹) is unique for identification. | [4] |

| Mass Spectrometry (GC-MS) | Molecular ion (M⁺) peak may be of low abundance. Characteristic fragmentation pattern for branched alkanes. | [5] |

Toxicological and Safety Information

As a volatile and flammable alkane, this compound requires careful handling in a laboratory setting.

-

Hazards : Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness. Very toxic to aquatic life with long-lasting effects.[6]

-

Precautions : Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid release to the environment.[6]

-

First Aid : If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting. In case of skin contact, wash with plenty of water. If inhaled, move the person to fresh air and keep comfortable for breathing.[6]

Experimental Protocols

Detailed methodologies for the essential characterization experiments are provided below.

Optical Rotation Measurement (Polarimetry)

This procedure determines the magnitude and direction of optical rotation, a critical parameter for confirming the enantiomeric identity.

-

Instrument Preparation : Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up until a stable light source is achieved.[7]

-

Blank Measurement : Fill a clean polarimeter cell (e.g., 1 dm path length) with the solvent to be used for the sample (e.g., hexane or ethanol). Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

-

Sample Preparation : Prepare a solution of this compound of a known concentration (c, in g/100 mL).[2] For example, accurately weigh approximately 1 g of the compound and dissolve it in the chosen solvent in a 100 mL volumetric flask.

-

Sample Measurement : Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell, ensuring no air bubbles are in the light path. Place the cell in the instrument and record the observed rotation (α) in degrees.

-

Calculation of Specific Rotation : Calculate the specific rotation [α] using Biot's law:[2] [α] = α / (l × c)

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration in g/100 mL

-

NMR Spectroscopy (¹H and ¹³C)

This protocol outlines the acquisition of nuclear magnetic resonance spectra for structural elucidation.

-

Sample Preparation : For a volatile liquid like 2,3-dimethylpentane, prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters for a small molecule include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbon types.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This method identifies the functional groups present in the molecule based on the absorption of infrared radiation.

-

Sample Preparation (Neat Liquid/Thin Film) :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of neat (undiluted) this compound onto the surface of one salt plate.

-

Place the second salt plate on top, gently spreading the liquid into a thin, uniform film between the plates.

-

-

Data Acquisition :

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis : Analyze the resulting spectrum for characteristic alkane peaks, such as C-H stretching and bending vibrations.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates the compound from any potential impurities and provides information on its molecular weight and fragmentation pattern.

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent such as hexane or dichloromethane.

-

Instrument Setup :

-

Use a GC equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Set an appropriate temperature program. For a volatile compound like 2,3-dimethylpentane, this might be an initial temperature of 40-50°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 150-200°C.

-

Set the carrier gas (typically Helium) flow rate.

-

For the mass spectrometer, use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a range appropriate for the compound (e.g., m/z 35-150).

-

-

Injection and Data Acquisition : Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet. The GC will separate the components, which then enter the mass spectrometer for ionization and detection.

-

Data Analysis :

-

Examine the gas chromatogram to determine the retention time and purity of the compound.

-

Analyze the mass spectrum of the corresponding peak. Identify the molecular ion peak (if present) and major fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

-

Visualizations

The following diagrams illustrate the logical workflow for characterization and the relationship between analytical techniques and the information they provide.

Caption: Experimental workflow for the initial characterization of this compound.

Caption: Relationship between analytical techniques and the structural information they provide.

References

- 1. 2,3-Dimethylpentane, (R)- | C7H16 | CID 638047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2,3-Dimethylpentane - Wikipedia [en.wikipedia.org]

- 4. C7H16 infrared spectrum of 2,3-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2,3-Dimethylpentane | C7H16 | CID 11260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ▷ InChI Key Database ⚛️ | (3R)-2,3-dimethylpentane [inchikey.info]

Gas-phase reactivity of branched alkanes

An In-Depth Technical Guide on the Gas-Phase Reactivity of Branched Alkanes

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, fundamental components of various fuels and chemical feedstocks, exhibit unique gas-phase reactivity profiles that differ significantly from their linear counterparts. Their structural complexity, characterized by the presence of tertiary and quaternary carbon centers, dictates the pathways of thermal decomposition, oxidation, and halogenation. This technical guide provides a comprehensive overview of the core principles governing the gas-phase reactions of branched alkanes. It delves into the mechanisms of pyrolysis, oxidation, and halogenation, presenting quantitative kinetic data and detailing the experimental protocols used for their determination. Through structured data tables and mechanistic diagrams, this document serves as a critical resource for professionals in chemical research and development.

Introduction

The gas-phase reactivity of alkanes is a cornerstone of combustion science, atmospheric chemistry, and industrial chemical synthesis. Branched alkanes are of particular interest due to their prevalence in petroleum-derived fuels, where they often serve as anti-knock agents. The degree of branching in an alkane's structure profoundly influences its reaction kinetics and product distribution in the gas phase. Factors such as C-H and C-C bond dissociation energies, the stability of resulting free radicals, and steric hindrance all play critical roles. This guide explores these factors across several key reaction classes.

Pyrolysis (Thermal Cracking)

Pyrolysis is the thermal decomposition of organic compounds in the absence of oxygen. For alkanes, this process, also known as cracking, proceeds via a free-radical chain mechanism and is essential in the petroleum industry for producing lighter, more valuable hydrocarbons like alkenes.[1][2]

Mechanism and Influence of Branching

The pyrolysis of alkanes is initiated by the homolytic cleavage of a covalent bond at high temperatures (773-973 K), creating free radicals.[2] The C-C bonds are generally weaker than C-H bonds and are thus more likely to break first. The stability of the resulting free radicals (tertiary > secondary > primary) dictates the preferred fragmentation pathways.

The rate of pyrolysis increases with both molecular weight and the degree of branching.[1][2] This is because branched alkanes possess weaker C-C bonds at the branching points and can form more stable tertiary radicals upon bond fission.

The overall mechanism involves three key stages:

-

Initiation: Homolytic cleavage of a C-C bond to form two alkyl radicals.

-

Propagation: The initial radicals abstract a hydrogen atom from another alkane molecule, creating a new, more stable radical. This is followed by β-scission, where the radical breaks at the C-C bond beta to the radical center, yielding an alkene and a smaller alkyl radical.[3] This new radical continues the chain.

-

Termination: Two radicals combine to form a stable molecule.

Quantitative Data: Pyrolysis Products

The product distribution from alkane pyrolysis depends on the structure of the parent alkane. The pyrolysis of branched alkanes generally leads to a complex mixture of smaller alkanes and alkenes.[4]

| Parent Alkane | Temperature (°C) | Major Products & Selectivity (%) | Reference |

| Isobutane | 440-500 | Propene, Methane | [4] |

| 2,3-Dimethylbutane | 440-500 | Propene, Isobutene, Methane | [4] |

| Neopentane | ~500 | Methane, Isobutene | [5] |

Experimental Protocol: Gas-Phase Pyrolysis in a Wall-less Reactor

This protocol is based on the methodology for studying homogeneous gas-phase pyrolysis, which minimizes surface reactions.[5]

-

Reactor Setup: A wall-less reactor is employed, which heats the reactant gas by passing it through a hot, inert carrier gas (e.g., argon), preventing contact with hot reactor walls that can catalyze reactions.

-

Reactant Preparation: A dilute mixture of the branched alkane (e.g., neopentane) in a high-purity carrier gas is prepared. The concentration is kept low (typically <1%) to ensure first-order kinetics with respect to the alkane.

-

Reaction Conditions: The gas mixture is introduced into the reactor, which is maintained at a constant, high temperature (e.g., 1000-1200 K) and controlled pressure. The residence time in the hot zone is precisely controlled.

-

Product Quenching: After exiting the reaction zone, the product mixture is rapidly cooled (quenched) to halt further reactions. This is often achieved by expansion into a low-pressure chamber.

-

Analysis: The quenched gas mixture is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the stable products. Time-resolved measurements can be performed using techniques like shock tubes coupled with spectroscopic analysis.[5]

Gas-Phase Oxidation

The oxidation of alkanes is the basis for combustion. The reaction mechanism is highly complex, involving a vast network of elementary reactions. Branching significantly affects oxidation behavior, particularly in the low-temperature regime (< 600°C), where branched alkanes are generally less reactive than their linear isomers.[6]

Mechanism and Influence of Branching

At low to intermediate temperatures, alkane oxidation is characterized by a negative temperature coefficient (NTC) region, where the reaction rate decreases with increasing temperature. This behavior is governed by the competition between chain-propagating and chain-terminating pathways involving peroxy radicals (ROO•).

For branched alkanes like isooctane, the reduced reactivity at low temperatures is attributed to its structure. The formation of stable, less reactive radicals and the prevalence of reaction channels that do not lead to efficient chain branching are key factors.[6] In contrast, linear alkanes can more readily undergo intramolecular H-abstractions that lead to the formation of OH radicals, which are highly effective chain carriers.

Quantitative Data: Oxidation Reactivity

The reactivity of alkanes towards oxidation is often studied by measuring ignition delay times (IDTs) in shock tubes or rapid compression machines.

| Alkane | Pressure (atm) | Temperature Range (K) | Observation | Reference |

| n-Heptane | High | 600-900 | Exhibits significant low-temperature reactivity (NTC behavior) | [6] |

| Isooctane | High | 600-900 | Shows negligible reactivity at lower temperatures compared to n-heptane | [6] |

| Neopentane | 1 | > 900 | Model simulations show good agreement with shock tube data at high temperatures | [7] |

Experimental Protocol: Environmental Chamber Study of Alkane Oxidation

This protocol describes a method for studying the formation of secondary organic aerosol (SOA) from alkane oxidation, relevant to atmospheric chemistry.[8][9]

-

Chamber Setup: A large volume (e.g., >5000 L) Teflon environmental chamber is used. The chamber is surrounded by UV lights to initiate photochemistry.

-

Initial Conditions: The chamber is filled with purified air at a controlled relative humidity. A known concentration of the branched alkane, an oxidant precursor (e.g., H₂O₂ for OH radicals or Cl₂ for Cl atoms), and, if desired, NOx are injected.[8]

-

Reaction Initiation: The UV lights are turned on to photolyze the precursor, generating the primary oxidant (e.g., OH or Cl radicals), which initiates the oxidation of the alkane.

-

Monitoring: The gas-phase concentrations of the alkane, oxidants, and volatile products are monitored in real-time using instruments like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and GC-MS. Particle formation and composition (SOA) are monitored using a Scanning Mobility Particle Sizer (SMPS) and an Aerosol Mass Spectrometer (AMS).

-

Data Analysis: The data is used to determine reaction rates, product yields, and SOA formation potential, providing insight into the atmospheric oxidation mechanism.[9]

Halogenation

Halogenation of alkanes is a substitution reaction where one or more hydrogen atoms are replaced by halogen atoms. The reaction typically proceeds via a free-radical chain mechanism initiated by heat or UV light.[10][11]

Mechanism and Influence of Branching

The reactivity of halogens decreases down the group: F₂ > Cl₂ > Br₂ > I₂.[10] Fluorination is explosive, while iodination is often reversible and slow. Chlorination and bromination are the most commonly studied.

A key feature of alkane halogenation is its selectivity. Halogen atoms preferentially abstract hydrogen atoms from carbons that form the most stable free radicals. The order of reactivity for C-H bonds is:

Tertiary (3°) > Secondary (2°) > Primary (1°)

This selectivity is much more pronounced for bromination than for chlorination. A bromine atom is less reactive and therefore more selective than a chlorine atom.[12] For example, light-induced gas-phase chlorination of propane at 25°C gives a mixture of 1-chloropropane (45%) and 2-chloropropane (55%), whereas bromination gives 2-bromopropane almost exclusively (97%).[10][12] This makes bromination a more synthetically useful tool for selectively functionalizing branched alkanes at tertiary positions.

Quantitative Data: Relative Reactivity of C-H Bonds

The relative rates of abstraction per hydrogen atom can be quantified at a given temperature.

| Halogen | Temperature (°C) | Relative Reactivity (1° : 2° : 3°) | Reference |

| Chlorine | 25 | 1 : 3.9 : 5.2 | [12] |

| Bromine | 125 | 1 : 82 : 1640 | [12] |

Experimental Protocol: Photochemical Chlorination

This protocol describes a typical lab-scale gas-phase photochemical halogenation.[13]

-

Reactor Setup: A glass reaction vessel equipped with a gas inlet/outlet, a pressure gauge, and a UV lamp (e.g., a mercury vapor lamp) is used. The setup must be in a fume hood and shielded to protect from UV radiation.

-